11-(4-chlorophenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
CAS No.:
Cat. No.: VC15672176
Molecular Formula: C28H25ClN2O2
Molecular Weight: 457.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H25ClN2O2 |
|---|---|
| Molecular Weight | 457.0 g/mol |
| IUPAC Name | 6-(4-chlorophenyl)-9-phenyl-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
| Standard InChI | InChI=1S/C28H25ClN2O2/c1-2-26(33)31-24-11-7-6-10-22(24)30-23-16-20(18-8-4-3-5-9-18)17-25(32)27(23)28(31)19-12-14-21(29)15-13-19/h3-15,20,28,30H,2,16-17H2,1H3 |
| Standard InChI Key | VXIAOUMLMFQQOR-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=CC=C3)NC4=CC=CC=C41)C5=CC=C(C=C5)Cl |
Introduction
The compound 11-(4-chlorophenyl)-3-phenyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e] diazepin-1-one belongs to the dibenzo[b,e] diazepinone family. This class of molecules is characterized by a bicyclic structure containing a diazepine ring fused with aromatic systems. Such compounds are often studied for their potential biological and pharmacological activities.
Structural Features
This molecule has the following key structural elements:
-
Chlorophenyl group: The presence of a 4-chlorophenyl substituent is significant for modulating electronic properties and interactions with biological targets.
-
Phenyl group: A common feature in many bioactive molecules that enhances lipophilicity and binding affinity.
-
Propionyl group: A ketone functional group that can influence reactivity and solubility.
-
Hexahydro-dibenzo-diazepinone core: This bicyclic system is a scaffold frequently explored in medicinal chemistry for its diverse biological activities.
Potential Applications
Compounds with similar scaffolds have been investigated for various therapeutic uses:
-
CNS Activity: Dibenzo[b,e] diazepines are known for their role in psychiatric medications (e.g., antipsychotics and antidepressants).
-
Antimicrobial Properties: These compounds can exhibit antibacterial or antifungal activity due to their heterocyclic nature.
-
Anti-inflammatory and Analgesic Effects: The structural framework supports activity against inflammation and pain.
-
Antitumor Potential: Some derivatives show cytotoxic effects against cancer cell lines.
Synthesis Pathways
While specific synthesis details for this compound are unavailable in the results, general methods for dibenzo[b,e] diazepinones include:
-
Cyclization reactions involving substituted benzodiazepines or related intermediates.
-
Functionalization of the diazepine core to introduce propionyl or chlorophenyl groups.
Table: General Synthetic Approaches
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Substituted benzodiazepine + acylating agent | Introduction of the propionyl group |
| 2 | Halogenation (chlorination) | Formation of the chlorophenyl moiety |
| 3 | Cyclization reaction | Formation of the hexahydro-diazepinone core |
Limitations and Challenges
Despite its potential:
-
Limited solubility may hinder formulation into pharmaceutical products.
-
Further studies are needed to evaluate toxicity and pharmacodynamics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume